3-((Nitrooxy)methyl)phenyl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Nitrooxy)methyl)phenyl isonicotinate is a chemical compound with the molecular formula C13H10N2O5 and a molecular weight of 274.23 g/mol . This compound is characterized by the presence of a nitrooxy group attached to a phenyl ring, which is further connected to an isonicotinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Nitrooxy)methyl)phenyl isonicotinate typically involves the nitration of a phenyl isonicotinate precursor. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((Nitrooxy)methyl)phenyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: The nitrooxy group can be reduced to form amino derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the phenyl ring.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-((Nitrooxy)methyl)phenyl isonicotinate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitrooxy compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Nitrooxy)methyl)phenyl isonicotinate involves its interaction with molecular targets through its nitrooxy group. This group can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl isonicotinate
- Phenyl isonicotinate
- Nitrooxyphenyl derivatives
Uniqueness
3-((Nitrooxy)methyl)phenyl isonicotinate is unique due to the presence of both the nitrooxy group and the isonicotinate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H10N2O5 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
[3-(nitrooxymethyl)phenyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c16-13(11-4-6-14-7-5-11)20-12-3-1-2-10(8-12)9-19-15(17)18/h1-8H,9H2 |
InChI Key |
IKFCCSMYHTXFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=NC=C2)CO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.